molecular formula C5H11N3O2S B1587163 2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol CAS No. 66357-41-3

2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol

Cat. No.: B1587163
CAS No.: 66357-41-3
M. Wt: 177.23 g/mol
InChI Key: JZCXCGRGVDXRDQ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol involves several steps. One common synthetic route includes the reaction of methylamine with 2-nitroethene, followed by the addition of ethanethiol. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol involves the inhibition of S-nitrosoglutathione reductase (GSNOR). By inhibiting this enzyme, the compound increases the levels of S-nitrosoglutathione (GSNO), which in turn modulates various physiological processes. The molecular targets and pathways involved include the nitric oxide signaling pathway, which plays a crucial role in vascular tone, immune response, and neurotransmission.

Comparison with Similar Compounds

2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol can be compared with other GSNOR inhibitors and compounds with similar structures. Some similar compounds include:

    N-acetylcysteine: A thiol-containing compound with antioxidant properties.

    S-nitrosoglutathione: A naturally occurring compound involved in nitric oxide signaling.

    2-mercaptoethanol: A thiol compound used in biochemistry for reducing disulfide bonds.

The uniqueness of this compound lies in its specific inhibition of GSNOR and its potential therapeutic applications.

Properties

IUPAC Name

2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S/c1-6-5(4-8(9)10)7-2-3-11/h4,6-7,11H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCXCGRGVDXRDQ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66357-41-3
Record name Ethanethiol, 2-((1-(methylamino)-2-nitroethenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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